4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Description
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a chlorine atom at position 4, a methyl group at position 1, a propyl chain at position 3, and a carboxylic acid moiety at position 5. Its molecular formula is C₈H₁₁ClN₂O₂ (molecular weight: 202.64 g/mol). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. The chlorine substituent enhances electrophilicity and influences hydrogen-bonding interactions, while the propyl group contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
4-chloro-2-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASQFHYPGEADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564099 | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-49-5 | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128537-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid generally follows these key steps:
- Construction of the pyrazole ring with appropriate substituents at positions 1 (methyl) and 3 (propyl).
- Introduction of the carboxylic acid group at position 5.
- Selective chlorination at position 4 of the pyrazole ring.
This sequence ensures regioselective functionalization, maintaining the integrity of the pyrazole core.
Preparation of the Pyrazole Core with 1-Methyl and 3-Propyl Substituents
A common starting material is 1-methyl-3-propyl-pyrazole-5-carboxylic acid ethyl ester or its derivatives. The synthesis of this intermediate can be achieved by:
- Alkylation of pyrazole derivatives to introduce the methyl and propyl groups at N1 and C3 positions respectively.
- Esterification to form the ethyl ester at the carboxylic acid position 5, which facilitates subsequent transformations.
Hydrolysis to Obtain this compound
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Typical hydrolysis conditions include:
- Treatment with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
- Isolation of the acid by acidification (if base hydrolysis is used) and purification by crystallization.
Alternative Halogenation and Substitution Routes
Inspired by related pyrazole derivatives synthesis (e.g., 4-amino-1-methyl-3-propyl-pyrazole-5-carboxamide), halogenation can also be achieved via bromination followed by substitution reactions. For instance:
- Bromination of 1-methyl-3-propyl-pyrazole-5-ethyl ester with bromine in organic solvents (dichloromethane, chloroform, 1,2-dichloroethane) at temperatures from -10°C to reflux.
- Subsequent substitution of the 4-bromo group with nucleophiles (e.g., ammonia) under pressure and elevated temperature to yield amino derivatives.
- This approach suggests that halogenation at position 4 is feasible and can be adapted for chlorination by using chlorine sources or chlorinating agents under controlled conditions.
Reaction Conditions and Optimization
Several embodiments from patent CN106187894A highlight variations in reaction parameters for the methylation and chlorination steps:
| Embodiment | Starting Material (g) | Base (Potassium Carbonate) (g) | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Notes |
|---|---|---|---|---|---|---|---|
| 3 | 168 (3-ethyl-5-pyrazole carboxylic acid ethyl ester) | 138 | Dimethyl carbonate | 100 | 0.93 | 8 | Methylation step |
| 4 | 168 | 165.6 | Dimethyl carbonate | 120 | 0.5 | 12 | Methylation step |
| 5 | 168 | 179.4 | Diethylene glycol dimethyl ether + dimethyl carbonate | 120 | 0 (normal) | 10 | Methylation step |
| 9 | 23.8 (1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester) | - | Dichloroethane + HCl + H2O2 | 25 (initial), 60 (incubation) | - | 6 | Chlorination step |
These variations demonstrate the flexibility in solvent choice, temperature, and reaction time to optimize yield and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylation of 3-propyl pyrazole ester | 3-propyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, potassium carbonate, 80–120°C, 8–12 h | 1-methyl-3-propyl-5-pyrazole carboxylic acid ethyl ester |
| Chlorination at position 4 | 1-methyl-3-propyl-5-pyrazole carboxylic acid ethyl ester, HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–30°C initial, 50–70°C incubation, 5–7 h | 4-chloro-1-methyl-3-propyl-5-pyrazole carboxylic acid ethyl ester |
| Hydrolysis | Acidic or basic hydrolysis, aqueous conditions | This compound |
Research Findings and Notes
- The methylation step uses dimethyl carbonate as a methylating agent in the presence of potassium carbonate, which is a mild and environmentally friendly approach compared to traditional methyl halides.
- Chlorination using HCl and H2O2 is a selective and efficient method to introduce chlorine at the 4-position, avoiding harsher chlorinating agents.
- Reaction monitoring by TLC and control of temperature and reagent addition rate are critical for high yield and product purity.
- The ester intermediate facilitates purification and handling before hydrolysis to the acid.
- Alternative halogenation strategies involving bromination followed by substitution underline the versatility of pyrazole ring functionalization.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress. This interaction involves the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:
Physicochemical and Functional Implications
Electronic Effects: The 4-chloro group in the target compound withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~2.5–3.5) compared to the non-chlorinated analog (pKa ~4.0–4.5) . Nitrile or ester substituents (e.g., in compounds) reduce hydrogen-bonding capacity but enhance membrane permeability due to increased lipophilicity .
Steric and Lipophilic Effects :
- The straight-chain propyl group in the target compound offers moderate lipophilicity (logP ~2.1), whereas the branched isobutyl analog () has higher logP (~2.8), favoring hydrophobic interactions in biological targets .
Synthetic Accessibility :
Biological Activity
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 128537-49-5) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molar Mass : 202.64 g/mol
- CAS Number : 128537-49-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral, anti-inflammatory, and antibacterial agent.
Antiviral Activity
Research indicates that pyrazole derivatives can exhibit antiviral properties. For instance, compounds similar to 4-Chloro-1-methyl-3-propyl-1H-pyrazole have been tested against viruses like HSV-1 and VSV. The introduction of specific functional groups, such as esters, has been shown to enhance antiviral activity, suggesting that structural modifications could optimize the efficacy of this compound against viral infections .
Anti-inflammatory Activity
In vivo studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses. For example, compounds with a similar structure have been reported to suppress the production of pro-inflammatory cytokines in mouse models. This suggests that this compound might also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been explored with varying results. Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, while others exhibited limited or no antibacterial effects. The specific activity of this compound against bacterial strains remains to be thoroughly investigated, but its structural analogs suggest potential for antibacterial applications .
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
Q & A
Q. What are the key physicochemical properties of 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, and how are they determined experimentally?
The compound has a molecular formula of C₈H₁₁ClN₂O₂ (based on structurally similar pyrazole derivatives) and a molecular weight of 202.64 g/mol (calculated from atomic masses). Key properties include:
- Melting point : Analogous chloro-pyrazole derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) exhibit melting points in the range of 78–79°C .
- Solubility : Pyrazole carboxylic acids are typically polar and soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be assessed via gravimetric analysis or UV-Vis spectroscopy in solvent series .
- Stability : Stability under varying pH and temperature can be evaluated using accelerated degradation studies monitored by HPLC .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis often involves:
- Vilsmeier-Haack reaction : Chlorination of pyrazole intermediates using POCl₃/DMF, followed by hydrolysis to yield the carboxylic acid .
- Nucleophilic substitution : Reacting 5-chloro-pyrazole derivatives with propylating agents (e.g., propyl bromide) under basic conditions (K₂CO₃) .
- Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate) using NaOH/EtOH .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Reaction condition screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates or dechlorinated byproducts) and adjust stoichiometry .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns enhances purity .
Q. What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propyl group integration at δ ~0.9–1.5 ppm) and absence of tautomeric forms .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns, critical for polymorphism studies .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 203.0481) and detects isotopic chlorine patterns .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- Kinetic stability assays : Monitor degradation via HPLC at intervals (0, 7, 30 days) and calculate half-life using Arrhenius equations .
- Storage recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .
Q. How should researchers address contradictory spectral data or unexpected reactivity in derivatives of this compound?
- Hypothesis testing : If NMR signals conflict with expected structures (e.g., unexpected splitting), synthesize isotopically labeled analogs (²H or ¹³C) for definitive assignment .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or reaction pathways, comparing with experimental data .
- Mechanistic studies : Probe reactivity via trapping experiments (e.g., radical scavengers) or intermediate isolation (e.g., Schiff base formation in aldehyde derivatives) .
Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition or cellular assays?
- Enzyme assays : Test inhibition of carbonic anhydrase or cyclooxygenase isoforms (common pyrazole targets) using fluorometric or colorimetric substrates .
- Cytotoxicity screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers to prioritize derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
